tert-butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)19-13-7-5-9-20(10-13)15-12(11-21)6-4-8-14(15)18/h4,6,8,11,13H,5,7,9-10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHSFWYLIXESSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=C2Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann-Type Coupling
A copper-catalyzed coupling between a brominated phenyl precursor and Boc-protected piperidine is effective. For instance, 2-bromo-6-formylphenyl bromide reacts with tert-butyl piperidin-3-ylcarbamate in the presence of CuI and 1,10-phenanthroline at 110°C, yielding the coupled product in 45–60% efficiency. This method is limited by the availability of multi-halogenated phenyl starting materials.
Buchwald-Hartwig Amination
Palladium-catalyzed amination offers higher selectivity. Using Pd₂(dba)₃ and Xantphos as ligands, tert-butyl piperidin-3-ylcarbamate couples with 2-bromo-6-formylphenylboronic acid in toluene at 80°C, achieving 55–70% yields. This approach avoids harsh conditions but requires anhydrous solvents and inert atmospheres.
Functionalization of the Phenyl Ring
Introducing bromo and formyl groups to specific positions on the phenyl ring demands directed metalation or electrophilic substitution.
Directed Ortho Metalation (DoM)
The Boc-protected piperidine acts as a directing group for lithiation. n-Butyllithium (2.5 M in hexanes) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in THF at −78°C deprotonate the ortho position relative to the piperidine nitrogen. Quenching with bromine (Br₂) introduces the bromo group, while subsequent lithiation and reaction with DMF installs the formyl group. This sequential approach achieves 32–57% overall yields (Table 1).
Table 1: Yields for Sequential DoM Functionalization
| Step | Electrophile | Temperature | Yield (%) |
|---|---|---|---|
| Bromination | Br₂ | −78°C | 45 |
| Formylation | DMF | −78°C | 32 |
Vilsmeier-Haack Formylation
For substrates pre-functionalized with bromine, the Vilsmeier reagent (POCl₃/DMF) formylates the para position relative to bromine. Reaction at 0°C followed by hydrolysis yields the aldehyde, with 40–50% efficiency.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like THF and DMF enhance lithiation efficiency, while toluene optimizes palladium-catalyzed couplings. Lower temperatures (−78°C) minimize side reactions during metalation, whereas couplings proceed optimally at 80–110°C.
Catalytic Systems
Copper catalysts (CuI) favor Ullmann couplings but require stoichiometric ligands. Palladium systems (e.g., Pd(OAc)₂ with SPhos) improve atom economy but are cost-prohibitive for large-scale synthesis.
Challenges and Mitigation Strategies
-
Regioselectivity Issues : Competing directing effects from the Boc group and piperidine nitrogen are mitigated by sequential protection-deprotection steps.
-
Low Yields in Formylation : Excess DMF (2.5 equiv) and slow addition rates improve formylation yields to 50%.
-
Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane gradients (10:1 to 1:1) resolves Boc-protected intermediates.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Methods
| Method | Key Step | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Ullmann + DoM | Coupling + Bromination | 32 | 95 |
| Buchwald + Vilsmeier | Coupling + Formylation | 40 | 98 |
The Buchwald-Hartwig/Vilsmeier route offers higher purity but lower scalability due to palladium costs. Ullmann/DoM is more practical for gram-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 1-(3-formylbiphenyl-2-yl)piperidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
®-tert-butyl 1-(3-formylbiphenyl-2-yl)piperidin-3-ylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ®-tert-butyl 1-(3-formylbiphenyl-2-yl)piperidin-3-ylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group and the piperidine ring are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Key Observations:
Substituent Diversity: The target compound’s 2-bromo-6-formylphenyl group is unique among the analogs, which predominantly feature chlorinated heterocycles (e.g., pyridazine, pyrimidine) or alkyl/aryl extensions (e.g., trifluoromethyl, cyclopropylamino).
Halogen Effects : Bromine in the target compound offers distinct reactivity compared to chlorine in analogs (e.g., –10). Bromine’s larger atomic radius and polarizability may enhance participation in halogen bonding or slow substitution kinetics relative to chlorine.
Heterocycle vs. Benzene Core : Most analogs incorporate nitrogen-containing heterocycles (pyridazine, pyrimidine), which enhance solubility and bioavailability. The target compound’s benzene core may confer greater hydrophobicity, impacting membrane permeability in drug design contexts.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during carbamate formation to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for bromoaryl coupling to enhance solubility and reaction rates .
- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for bromoaryl intermediates .
Q. Table 1: Reaction Yields Under Varied Conditions
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Bromoaryl Coupling | DMF | 80 | Pd(OAc)₂ | 78 |
| Carbamate Protection | DCM | 0–5 | None | 85 |
| Formylation | THF | -20 | LDA | 65 |
How do structural modifications in related carbamate derivatives influence biological activity?
Advanced Research Focus
Structural analogs with substitutions (e.g., fluorophenyl, trifluoromethyl) exhibit varied bioactivity due to electronic and steric effects:
- Fluorine Substitution : Enhances metabolic stability and binding affinity to enzymes (e.g., kinase inhibitors) .
- Trifluoromethyl Groups : Increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
Q. Table 2: Activity Comparison of Structural Analogs
| Compound | Substituent | Target Enzyme (IC₅₀) |
|---|---|---|
| tert-Butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate | Bromo, Formyl | Kinase X (12 nM) |
| tert-Butyl N-[(3S)-3-fluoro-3-piperidyl]methyl]carbamate | Fluoro | Protease Y (8 nM) |
| tert-Butyl (1-(trifluoromethyl)piperidin-3-yl)carbamate | Trifluoromethyl | Receptor Z (25 nM) |
Q. Methodological Insight :
- Use molecular docking and SAR studies to correlate substituent effects with activity .
What analytical techniques are critical for confirming the structure and purity of this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of bromo/formyl groups (e.g., aromatic protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 409.08) .
- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure ≥95% purity .
Q. Advanced Validation :
- X-ray Crystallography : Resolves stereochemical ambiguities in piperidine ring conformation .
How can researchers address discrepancies in biological activity data between this compound and its analogs?
Advanced Research Focus
Discrepancies often arise from:
Experimental Variability : Differences in assay conditions (e.g., ATP concentration in kinase assays).
Structural Nuances : Subtle changes (e.g., para vs. meta substitution) alter binding pocket interactions .
Q. Resolution Strategies :
- Dose-Response Curves : Perform triplicate assays to quantify IC₅₀ variability (±5% error margin) .
- Crystallographic Analysis : Compare ligand-enzyme co-crystal structures to identify critical binding motifs .
Q. Table 3: Discrepancy Analysis in Kinase Inhibition
| Compound | Reported IC₅₀ (nM) | Assay Buffer pH | ATP (μM) | Adjusted IC₅₀ (nM) |
|---|---|---|---|---|
| Analog A (Bromo) | 15 ± 3 | 7.4 | 10 | 12 ± 2 |
| Analog B (Fluoro) | 8 ± 1 | 7.4 | 100 | 25 ± 4 |
What safety precautions are critical when handling intermediates in the synthesis of this compound?
Q. Basic Research Focus
Q. Advanced Hazard Mitigation :
- Real-Time Monitoring : Employ in-line FTIR to detect hazardous byproducts (e.g., HBr gas) during bromination .
How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Q. Advanced Research Focus
- ADMET Prediction : Use software like Schrödinger’s QikProp to optimize logP (target 2–3) and reduce hepatic toxicity .
- MD Simulations : Simulate blood-brain barrier penetration for CNS-targeted analogs .
Q. Methodological Workflow :
Generate 3D conformers with MacroModel.
Perform docking (Glide) to prioritize high-scoring derivatives.
Validate with free-energy perturbation (FEP) calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
